7-(3-methoxyphenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure analysis would involve determining the positions of the various substituents on the thiazolo[4,5-d]pyridazin-4(5H)-one core. This could be done using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of the compound would depend on the nature of the substituents and the electronic properties of the thiazolo[4,5-d]pyridazin-4(5H)-one core. Again, without specific data, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would depend on its structure. These properties could be predicted using computational methods or determined experimentally .Scientific Research Applications
Pharmacological Activity
Studies have shown that derivatives of thiazolo[4,5-d]pyridazin-4(5H)-one exhibit significant pharmacological activities, including serving as selective ligands for dopamine receptors, which could have implications for the development of treatments for neurological disorders. For example, a series of 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and aza-analogues displayed high affinities and selectivities for D4 dopamine receptors. Some compounds were identified as neutral antagonists or weak partial agonists, with one particular compound showing substantial agonist efficacy in mitogenesis experiments and GTPγS binding tests. This compound also induced penile erection in vivo when administered to rats, an effect inhibited by a D4 selective antagonist, confirming the mechanistic pathway (Enguehard-Gueiffier et al., 2006).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. Thiazolidinone derivatives, for example, have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. One study synthesized a novel series of thiazolidinone derivatives and evaluated them for antimicrobial activity, showing promise as potential antimicrobial agents (Patel, Kumari, & Patel, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-(3-methoxyphenyl)-2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-17-26-23-24(34-17)22(18-7-6-10-20(15-18)33-2)27-30(25(23)32)16-21(31)29-13-11-28(12-14-29)19-8-4-3-5-9-19/h3-10,15H,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNOBDVKUMFVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.